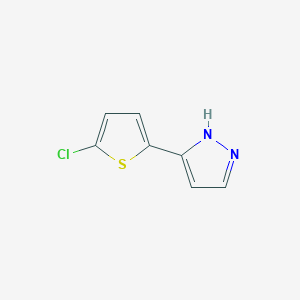

5-(5-Chloro-2-thienyl)-1H-pyrazole

描述

Contextualization of the Pyrazole-Thiophene Scaffold within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to medicinal chemistry and materials science. Among these, the pyrazole (B372694) and thiophene (B33073) rings are prominent scaffolds.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. mdpi.com This structure is a cornerstone in the development of pharmaceuticals due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. scispace.com Pyrazole derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.govresearchgate.net The stability of the pyrazole ring against metabolic degradation further enhances its appeal in drug design. scispace.com

Thiophene, a five-membered ring containing a sulfur atom, is another key building block in medicinal chemistry. Thiophene derivatives are present in numerous drugs and are recognized for a wide array of biological effects, including antibacterial and anti-inflammatory activities. vensel.org

The fusion of these two important heterocycles into a pyrazole-thiophene scaffold creates a hybrid structure with significant potential. This combination allows for the exploration of unique chemical spaces and biological activities, making it a "privileged scaffold" in drug discovery. The electronic properties and reactivity of both rings can be modulated by substituents, offering a versatile platform for designing novel compounds.

Overview of Research Trajectories and Academic Significance of the Chemical Compound

The academic significance of 5-(5-Chloro-2-thienyl)-1H-pyrazole stems largely from its identity as a member of the pyrazole-thiophene family. Research into related structures has paved several promising trajectories. The primary focus of investigation for pyrazole-thiophene derivatives has been in the realm of medicinal chemistry.

Studies on analogous compounds, such as 1,5-diaryl pyrazole derivatives, have demonstrated potent inhibitory activity against enzymes like COX-2, which is relevant for anti-inflammatory and anticancer applications. slideshare.net The general class of pyrazoline derivatives, which are structurally related to pyrazoles, has been extensively studied for antiproliferative effects against various cancer cell lines. researchgate.net Furthermore, the incorporation of a thienyl ring into a pyrazoline structure has been shown to yield compounds with significant antifungal activity. vensel.org

The specific inclusion of a chlorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance the lipophilicity and binding affinity of a molecule to its biological target. For instance, derivatives of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) have been investigated for their photochromic properties, indicating potential applications in materials science. mdpi.com

While detailed research findings exclusively on this compound are not extensively published, its structural components suggest a high potential for biological activity. Future research is likely to focus on the synthesis of its derivatives and their evaluation as anticancer, anti-inflammatory, and antimicrobial agents, following the successful paths laid out by studies on the broader class of pyrazole-thiophene compounds. nih.govnih.gov

Compound Properties

| Property | Value |

| Molecular Formula | C₇H₅ClN₂S |

| Molecular Weight | 184.65 g/mol |

| Melting Point | 168-169°C |

属性

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXDQMFQOLBKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Design for 5 5 Chloro 2 Thienyl 1h Pyrazole and Its Analogues

Classical and Cyclocondensation-Based Synthetic Pathways

Traditional methods for pyrazole (B372694) synthesis often rely on the cyclocondensation of 1,3-dielectrophilic compounds with hydrazine (B178648) derivatives. These foundational methods remain relevant and widely used.

Preparation from Chalcone (B49325) Precursors and Hydrazine Cyclization

A prevalent and classical method for synthesizing pyrazole rings involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine. longdom.orgthepharmajournal.com Chalcones are readily prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. researchgate.net For the synthesis of 5-(5-Chloro-2-thienyl)-1H-pyrazole, the precursor would be a chalcone derived from 5-chloro-2-acetylthiophene and a suitable aldehyde.

The general reaction involves the initial formation of a pyrazoline intermediate through the condensation of the chalcone with hydrazine hydrate. rjptonline.orgcore.ac.uk This intermediate can then be oxidized to the corresponding pyrazole. The reaction conditions can vary, with some methods employing reflux in solvents like ethanol (B145695) or acetic acid, sometimes for several hours. thepharmajournal.comnih.gov The use of substituted hydrazines allows for the introduction of different groups at the N1 position of the pyrazole ring. nih.gov

| Precursors | Reagents | Conditions | Product | Reference |

| Chalcone, Hydrazine Hydrate | Ethanol | Reflux | Pyrazoline | rjptonline.org |

| Chalcone, Phenylhydrazine Hydrochloride | Acetic Acid | Reflux | N-phenyl pyrazole | nih.gov |

| 1-Adamantyl chalcone, Substituted Phenylhydrazine | Acetic acid/water | 80°C, 48h | Adamantyl-pyrazole derivative | nih.gov |

Multi-component Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have gained prominence as they offer a more efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. rsc.org Several MCR strategies have been developed for the synthesis of pyrazoles. rsc.orgbeilstein-journals.org

One common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org This can be a three-component reaction or can be extended to a four-component reaction, for instance, by including malononitrile (B47326) to generate fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.gov These reactions are often catalyzed by acids, bases, or metal catalysts and can be performed in various solvents, including green solvents like water or ethanol. longdom.orgnih.gov The key advantage of MCRs is their ability to rapidly generate molecular diversity from simple starting materials. rsc.org

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient synthetic methods for pyrazole derivatives. nih.gov

Green Chemistry Protocols (e.g., Organocatalysis, Solvent Systems, Irradiation Techniques)

Modern synthetic chemistry emphasizes the use of sustainable practices. nih.gov This includes the use of greener solvents, alternative energy sources, and catalysts that are non-toxic and recyclable. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. For pyrazole synthesis, various organocatalysts have been employed to promote cyclocondensation and multicomponent reactions, often leading to high yields and selectivity under mild conditions. rsc.org

Alternative Solvents and Solvent-Free Conditions: There is a growing trend to replace hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids. longdom.orgnih.govtandfonline.com In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. tandfonline.comrsc.org For instance, the condensation of diketones with hydrazines to form pyrazoles has been successfully achieved without a solvent, using only a catalytic amount of sulfuric acid at room temperature. rsc.org

Irradiation Techniques: Microwave (MW) and ultrasonic irradiation have been utilized to accelerate reaction rates and improve yields in pyrazole synthesis. nih.govmdpi.com Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes. rjptonline.orgmdpi.com

| Green Chemistry Approach | Reactants | Catalyst/Conditions | Outcome | Reference |

| Microwave Irradiation | Chalcone, Hydrazine Hydrate | Ethanol | Reduced reaction time (15-19 mins) | rjptonline.org |

| Ultrasonic Irradiation | Ethyl acetoacetate, Aldehyde, Hydrazine, Malononitrile | Water, Catalyst-free | Excellent yields | nih.gov |

| Solvent-Free | Diketone, Hydrazine | Sulfuric acid (catalytic), Room temperature | High yields | rsc.org |

| Green Solvent | Enaminones, Benzaldehyde, Hydrazine-HCl | Water, Ammonium acetate | Good yields, simple procedure | longdom.org |

Regioselective Synthesis and Control of Isomer Formation

A significant challenge in the synthesis of substituted pyrazoles, especially from unsymmetrical 1,3-dicarbonyl compounds, is the potential formation of regioisomers. thieme-connect.com Controlling the regioselectivity of the reaction is crucial for obtaining the desired product in high purity.

Several strategies have been developed to address this issue. The choice of solvent can have a profound impact on regioselectivity. For example, using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones compared to traditional protic solvents like ethanol. thieme-connect.com

Furthermore, novel synthetic routes have been designed to achieve complete regioselectivity. One such method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes, which provides 1,3,5-trisubstituted pyrazoles with excellent regiocontrol. organic-chemistry.org Another approach utilizes the [3+2] cycloaddition of in situ generated diazo compounds from N-tosylhydrazones with unactivated bromovinyl acetals to produce 3,5-disubstituted pyrazoles regioselectively. thieme.de Copper-catalyzed cascade reactions of saturated ketones with hydrazines or aldehyde hydrazones also offer a highly convenient and regioselective pathway to substituted pyrazoles. sioc-journal.cn

Post-Synthetic Modifications and Functionalization of the Pyrazole-Thiophene Scaffold

Once the core this compound scaffold is synthesized, it can be further modified to create a library of analogues with potentially enhanced or novel properties. These post-synthetic modifications can target different positions on both the pyrazole and thiophene (B33073) rings.

Functionalization can include reactions such as N-acylation or N-alkylation of the pyrazole ring, or electrophilic substitution reactions on the aromatic rings. For instance, the pyrazole nitrogen can be functionalized by reaction with various electrophiles. The C4 position of the pyrazole ring can also be functionalized through reactions like thio- or selenocyanation. beilstein-journals.org Amide coupling reactions between a pyrazole amine and a thiophene carboxylic acid derivative represent another strategy to link these two heterocyclic systems. mdpi.com These modifications are essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials.

Derivatization at Nitrogen and Carbon Positions of the Pyrazole Ring

The pyrazole ring in this compound offers multiple sites for functionalization. The two nitrogen atoms and the available carbon positions of the pyrazole ring are targets for derivatization, allowing for the modulation of the molecule's physicochemical properties.

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Due to the presence of a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1), NH-pyrazoles can behave as both weak bases and acids. The reactivity of the ring towards electrophiles or nucleophiles can be enhanced by the introduction of electron-donating or electron-withdrawing groups, respectively. nih.gov

Nitrogen Derivatization:

Alkylation and acylation are common strategies for functionalizing the nitrogen atoms of the pyrazole ring. The reaction of an N-unsubstituted pyrazole with an alkylating or acylating agent can lead to a mixture of N1 and N2 isomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent on the pyrazole ring, the type of electrophile used, and the reaction conditions. wuxiapptec.com For instance, theoretical calculations on pyrazole alkylation have shown that different alkylating agents can lead to different N1/N2 product ratios. While methylation with methyl bromide might favor N1 alkylation, the use of N-methyl chloroacetamide can preferentially yield the N2-alkylated product due to stabilizing hydrogen bond interactions in the transition state. wuxiapptec.com

A key derivatization at the nitrogen position involves the introduction of a carbothioamide group. For example, the reaction of related chalcone precursors with thiosemicarbazide (B42300) leads to the formation of N1-carbothioamide-dihydropyrazole derivatives. nih.gov This functional group serves as a versatile handle for further synthetic transformations.

Carbon Derivatization:

The carbon atoms of the pyrazole ring can also be functionalized, although this often requires prior activation. A common strategy involves the introduction of a formyl or carboxyl group, which can then be converted into a wide range of other functionalities. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring. mdpi.com

In the context of this compound, derivatization at the C5 position (or C3, depending on tautomeric form and nomenclature) has been achieved through the introduction of a carbohydrazide (B1668358) group. This carbohydrazide can then be reacted with various aldehydes or ketones to form corresponding hydrazones, effectively creating a library of new derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reactions highlight the utility of the pyrazole scaffold in building molecular diversity.

Table 1: Examples of Derivatization of the 3-(5-Chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide Core

| Derivative Name | Modifying Reagent | Reference |

| 3-(5-chloro-2-thienyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide | 3-Pyridinecarboxaldehyde | sigmaaldrich.com |

| 3-(5-chloro-2-thienyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | 2-Methoxybenzaldehyde | sigmaaldrich.com |

| 3-(5-chloro-2-thienyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide | 4-Fluorobenzaldehyde | sigmaaldrich.com |

Integration into Polyheterocyclic and Hybrid Architectures

The this compound moiety is a valuable building block for the construction of more complex molecular architectures, including polyheterocyclic systems and hybrid molecules. These larger structures are designed to interact with multiple biological targets or to combine the functionalities of different heterocyclic systems.

Polyheterocyclic Systems:

Fused pyrazole derivatives are of significant interest as they often exhibit enhanced biological activities compared to their monocyclic precursors. nih.gov The synthesis of these systems often utilizes functionalized pyrazoles, such as 5-aminopyrazoles, as key synthons. mdpi.comnih.gov 5-Aminopyrazoles are polyfunctional compounds with three nucleophilic sites (1-NH, 5-NH2, and 4-CH) that can react with bielectrophiles to construct fused rings like pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. mdpi.comnih.gov

For example, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a common method for synthesizing pyrazolo[1,5-a]pyrimidines. mdpi.com Similarly, reaction with reagents like malononitrile derivatives can lead to the formation of pyrazolo[3,4-b]pyridine systems. nih.gov The this compound core, when appropriately functionalized with groups like an amino or a carbohydrazide moiety, can serve as a precursor for such cyclization reactions, leading to novel polyheterocyclic structures. nih.govzsmu.edu.ua

Table 2: Examples of Fused Pyrazole Systems

| Fused System | General Precursor | Synthetic Strategy | Reference |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole | Cyclocondensation with β-dicarbonyl compounds or α,β-unsaturated nitriles | mdpi.com |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole | Reaction with 1,3-bielectrophiles like enaminones or dicarbonyls | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazole-4-carbonitrile | Cyclization with formamide (B127407) or orthoformates | nih.gov |

| nih.govsigmaaldrich.comnih.govTriazolo[3,4-b] wuxiapptec.comsigmaaldrich.comnih.govthiadiazines | 4-Amino-5-(pyrazol-5-yl)-1,2,4-triazole-3-thiol | Reaction with aldehydes followed by cyclization with chloroacetic acid | zsmu.edu.ua |

Hybrid Architectures:

Hybrid molecules are created by covalently linking two or more different pharmacophoric units. This approach aims to produce compounds with improved affinity, selectivity, or a broader spectrum of activity. The pyrazole scaffold is a popular component in the design of such hybrids. nih.gov

The this compound unit can be integrated into hybrid structures through various linkers. For instance, a pyrazole-thiazole hybrid has been reported, demonstrating the feasibility of connecting the pyrazole core to other five-membered heterocyclic rings. nih.gov The synthesis of pyrazol-5-yl-1H-imidazole derivatives represents another example where the pyrazole ring is directly linked to another N-heterocycle, creating an extended π-conjugated system. clockss.org These examples underscore the modularity of the this compound scaffold in the construction of complex and potentially bioactive hybrid molecules.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within 5-(5-Chloro-2-thienyl)-1H-pyrazole can be established.

In a typical ¹H NMR spectrum, the protons on the pyrazole (B372694) and thiophene (B33073) rings would appear as distinct signals. The N-H proton of the pyrazole ring is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two protons on the pyrazole ring (at positions 3 and 4) would likely appear as doublets due to coupling with each other. Similarly, the two protons on the 5-chlorothienyl ring would also present as doublets.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyrazole and thiophene rings are influenced by the electronegativity of the adjacent nitrogen, sulfur, and chlorine atoms. cdnsciencepub.com Analysis of pyrazole derivatives often shows that the carbon at position 5 (C5) of the pyrazole ring is significantly shifted compared to the other carbons. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrazole N-H | 13.0 - 14.0 (broad s) | - |

| Pyrazole C3-H | ~7.7 (d) | ~140-150 |

| Pyrazole C4-H | ~6.5 (d) | ~105-110 |

| Pyrazole C5 | - | ~145-155 |

| Thiophene C3'-H | ~7.2 (d) | ~125-130 |

| Thiophene C4'-H | ~7.0 (d) | ~128-133 |

| Thiophene C2' | - | ~135-145 |

| Thiophene C5' | - | ~120-125 |

Note: These are predicted values based on known data for pyrazole and substituted thiophene derivatives. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Insights

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, key absorption bands would include the N-H stretch of the pyrazole ring, typically appearing as a broad band in the region of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations from both the pyrazole and thiophene rings would be observed in the 1400-1600 cm⁻¹ range. The C-S and C-Cl stretching vibrations would appear at lower frequencies in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system, extending across both the pyrazole and thiophene rings, is expected to give rise to strong π → π* transitions. Studies on similar pyrazole derivatives show absorption maxima (λmax) in the UV region, typically between 250 and 420 nm, depending on the solvent and the specific substituents on the rings. mdpi.comresearchgate.net The presence of heteroatoms with lone pairs (N, S, Cl) could also lead to weaker n → π* transitions.

Table 2: Expected Spectroscopic Data

| Spectroscopic Technique | Feature | Expected Range / Value |

| IR Spectroscopy | N-H Stretch | 3100-3300 cm⁻¹ |

| C=N / C=C Stretch | 1400-1600 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* Transition (λmax) | 250 - 420 nm mdpi.com |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (molecular formula C₇H₅ClN₂S), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of a chlorine radical (M-35).

Cleavage of the bond between the pyrazole and thiophene rings, leading to ions corresponding to each heterocyclic fragment.

Fragmentation of the thiophene ring, such as the loss of a thiirene (B1235720) radical (C₂H₂S).

Loss of HCN or N₂ from the pyrazole ring. libretexts.orgmiamioh.edu

X-ray Diffraction and Single Crystal Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous depiction of the molecule's conformation. nih.gov

A key structural feature that X-ray crystallography would reveal is the relative orientation of the pyrazole and thiophene rings. The analysis would determine the torsion angle between the two rings, indicating whether the molecule adopts a planar or a twisted conformation in the crystal. In many related bi-heterocyclic systems, a certain degree of twisting is observed to minimize steric hindrance between the rings. researchgate.net The planarity of the individual pyrazole and thiophene rings would also be confirmed.

Beyond the structure of a single molecule, X-ray diffraction data allows for a detailed analysis of the crystal packing and the intermolecular interactions that govern the solid-state architecture. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov

For this compound, Hirshfeld analysis would likely reveal the presence of N-H···N hydrogen bonds, where the N-H group of the pyrazole on one molecule interacts with a nitrogen atom of a neighboring molecule, forming chains or dimers. researchgate.net Other significant interactions could include:

H···H contacts: Typically the most abundant type of contact.

Cl···H/H···Cl contacts: Indicating the role of the chlorine atom in crystal packing.

C···H/H···C contacts: Related to C-H···π interactions.

π-π stacking: Potential interactions between the aromatic faces of the pyrazole and/or thiophene rings of adjacent molecules. nih.gov

Computational Chemistry and Theoretical Modeling of 5 5 Chloro 2 Thienyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netmdpi.com By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For derivatives of pyrazole (B372694), DFT calculations are often performed using basis sets like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net Such studies on related pyrazole derivatives have been used to analyze molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

In studies of related pyrazole derivatives, the HOMO is often located over the more electron-rich portions of the molecule, such as the pyrazole or thiophene (B33073) rings, while the LUMO is distributed across the aromatic systems. For a compound like 5-(5-Chloro-2-thienyl)-1H-pyrazole, the presence of the electron-withdrawing chlorine atom and the sulfur atom in the thiophene ring would influence the energy and distribution of these orbitals. A smaller HOMO-LUMO gap, as seen in many conjugated heterocyclic systems, suggests higher reactivity and potential for biological activity. researchgate.net

Illustrative FMO Data for Related Pyrazole Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Thienyl-Perimidine Derivatives | -5.40 to -5.25 | -1.91 to -1.82 | 3.33 to 3.49 | nih.gov |

| Pyrazole-Thiadiazole Derivatives | -8.84 to -8.76 | -4.41 to -4.33 | 4.43 to 4.45 | nih.gov |

This table presents example data from related compounds to illustrate typical values obtained from FMO analysis. The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, including drug-receptor binding. nih.govnih.gov In an MEP map, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring due to their lone pairs of electrons. researchgate.net The chlorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atom attached to the pyrazole nitrogen (N-H) would be a site of positive potential, indicating its potential to act as a hydrogen bond donor. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov The process involves placing the ligand into the binding site of the target protein and calculating a score that estimates the binding affinity.

Binding Mode Analysis with Identified Biological Targets

While specific biological targets for this compound have not been detailed, thienyl-pyrazole derivatives have been investigated as inhibitors for various enzymes, including VEGFR-2 and carbonic anhydrase. nih.gov Docking studies on these related compounds reveal key binding interactions. For instance, analyses of pyrazole derivatives often show hydrogen bonding between the pyrazole nitrogen atoms and amino acid residues (like glutamine or aspartate) in the protein's active site. nih.gov Hydrophobic interactions, such as π-π stacking between the aromatic rings (thiophene and pyrazole) and residues like phenylalanine or tyrosine, are also commonly observed and contribute significantly to binding. nih.govnih.gov The chloro-substituent on the thiophene ring could engage in halogen bonding or other hydrophobic interactions within the binding pocket.

Interaction Energy Calculations and Affinity Prediction

Following docking, the strength of the protein-ligand interaction can be quantified by calculating the binding energy. Lower binding energy values typically indicate a more stable protein-ligand complex and higher binding affinity. nih.gov These calculations consider various forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For example, in a study of pyrazoline derivatives, compounds with halogen substituents (chloro and fluoro) showed favorable binding energies when docked with the JAK2 enzyme, suggesting their potential as inhibitors. nih.gov

Illustrative Docking Scores for Related Pyrazole Derivatives Against Various Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Pyrazole-Carboxamides | Carbonic Anhydrase II | -8.5 to -7.1 | His94, His96, Thr200 | nih.gov |

| Thienyl-Pyrazoles | Catalase | -7.8 to -7.2 | Try337, Phe140 | nih.gov |

This table provides examples of docking results for related compounds. The actual binding affinity of this compound would depend on the specific biological target.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed based on known active ligands, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new, structurally diverse compounds that are likely to be active against the target of interest. Studies on pyrazole derivatives have successfully used this approach to design and discover new potential anti-proliferative agents by identifying key hydrophobic and hydrogen-bonding features. A pharmacophore model for thienyl-pyrazole derivatives would likely include features representing the aromatic thiophene and pyrazole rings, the hydrogen bond donor/acceptor capability of the pyrazole N-H and N atoms, and a feature for the hydrophobic chloro-group.

Development of Ligand-Based Pharmacophores

Ligand-based pharmacophore modeling is a powerful computational strategy used when the three-dimensional structure of a biological target is unknown. nih.gov This method relies on a set of active compounds (ligands) to identify the essential chemical features responsible for their biological activity. nih.gov For a series of compounds including this compound, a pharmacophore model would be developed by aligning the structures and identifying common features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R).

The process typically begins by generating multiple conformations for each active molecule in a training set. ias.ac.in Algorithms, such as the HypoGen module in Discovery Studio, then analyze these conformations to generate hypothetical pharmacophores. nih.gov Each hypothesis is scored based on its ability to map the features of the most active compounds while excluding those of inactive ones. nih.gov The best pharmacophore model is the one that provides the highest correlation between the estimated and experimentally observed activity for the training set molecules.

A hypothetical pharmacophore model for a series of pyrazole-based inhibitors might include the features outlined in the table below.

| Feature Type | Description | Potential Corresponding Moiety on this compound |

| Hydrogen Bond Acceptor (HBA) | A site that can accept a hydrogen bond. | Nitrogen atoms of the pyrazole ring. |

| Hydrogen Bond Donor (HBD) | A site that can donate a hydrogen bond. | The N-H group of the pyrazole ring. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. | The thiophene ring and the pyrazole ring. |

| Hydrophobic (H) | A non-polar region of the molecule. | The chlorothienyl group. |

This validated model serves as a 3D query for virtual screening of large chemical databases to find new, structurally diverse compounds with the potential for similar biological activity. researchgate.net

Receptor-Based Pharmacophore Refinement

When the 3D structure of the target protein (receptor) is available, a ligand-based pharmacophore can be further refined using a receptor-based approach. This method involves analyzing the key interaction points within the receptor's binding site. By mapping the complementary features of the active site, such as hydrophobic pockets, charged residues, and hydrogen-bonding amino acids, the initial pharmacophore model can be adjusted for greater accuracy and specificity. nih.gov

For instance, if this compound were to bind to a specific enzyme, molecular docking simulations would be performed to place the ligand into the enzyme's active site. The resulting binding pose would reveal crucial interactions.

Steps in Receptor-Based Refinement:

Docking: The ligand is docked into the receptor's binding cavity to predict its most favorable orientation.

Interaction Analysis: The specific amino acid residues interacting with the ligand are identified.

Feature Mapping: Pharmacophore features are created based on these interactions (e.g., a hydrophobic feature is placed in a hydrophobic pocket, an HBA feature corresponds to a donor residue in the protein).

Model Refinement: The initial ligand-based model is compared with the receptor-based interaction map. Features can be added, removed, or repositioned to better reflect the binding site's constraints, leading to a more robust model for virtual screening and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. wikipedia.org The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds and provide insights into the mechanism of action. wikipedia.orgnih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a wide range of descriptors. These descriptors fall into several categories:

Electronic: Descriptors related to the distribution of electrons (e.g., dipole moment, partial charges).

Steric: Descriptors related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Descriptors related to the molecule's partitioning between polar and non-polar environments (e.g., LogP).

Topological: Descriptors derived from the 2D representation of the molecule, describing its connectivity and branching.

A statistical method, such as Multiple Linear Regression (MLR), is used to build the QSAR model. researchgate.net The resulting equation takes the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents the descriptors and c represents their coefficients. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and Fischer's test value (F). semanticscholar.org

| Statistical Parameter | Acceptable Value | Description |

| R² (Correlation Coefficient) | > 0.6 | Measures the goodness of fit for the training set. |

| q² (Cross-validated R²) | > 0.5 | Measures the predictive power of the model through internal validation. |

| F-value (Fischer's Test) | High value | Indicates the statistical significance of the model. |

A validated QSAR model can predict which structural modifications to the this compound core are likely to enhance or diminish biological activity, thereby guiding synthetic efforts.

Advanced Theoretical Analyses (e.g., Natural Bond Orbital (NBO), Nonlinear Optical (NLO))

Advanced theoretical analyses provide a deeper understanding of the electronic structure and properties of this compound at the quantum mechanical level.

Nonlinear Optical (NLO) Analysis: NLO analysis is used to predict the optical properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods. researchgate.net Molecules with significant NLO properties are of interest for applications in optoelectronics. These properties arise from the molecule's response to an applied electric field. Large hyperpolarizability values are often associated with molecules that have strong intramolecular charge transfer, typically occurring in systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge. The structure of this compound, with its electron-rich heterocyclic rings, suggests it may possess notable NLO properties.

| Parameter | Description | Significance |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | A primary factor in linear optical response. |

| Hyperpolarizability (β) | Measures the nonlinear response of the molecule to an electric field. | Key indicator of a material's potential for NLO applications. |

Theoretical calculations for this compound and its derivatives can help identify candidates with enhanced NLO responses, guiding the design of new materials. researchgate.net

Exploration of Biological Activities and Molecular Mechanisms Excluding Clinical Outcomes

In Vitro and In Vivo (Non-Human) Mechanistic Studies

The 5-(5-Chloro-2-thienyl)-1H-pyrazole core structure is a key component in a variety of derivatives that have been investigated for their interactions with biological systems. Research has focused on elucidating the specific molecular mechanisms through which these compounds exert their effects, ranging from enzyme inhibition to receptor modulation and pathway interference.

Enzyme Inhibition and Activation Mechanisms (e.g., COX-1/COX-2, Carbonic Anhydrase IX, Phospholipase A2, DHFR)

The pyrazole (B372694) nucleus is a foundational element in the design of numerous enzyme inhibitors, targeting key players in inflammation, cancer, and microbial proliferation.

Cyclooxygenase (COX-1/COX-2): Pyrazole derivatives are well-known for their anti-inflammatory properties, which are often mediated by the inhibition of cyclooxygenase (COX) enzymes. cu.edu.eg These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation. researchgate.net While classical NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects, significant research has gone into developing selective COX-2 inhibitors, such as the pyrazole-containing drug Celecoxib. cu.edu.egnih.gov Studies on various pyrazole analogues have demonstrated significant selective COX-2 inhibitory activity with weak inhibition of the COX-1 isoenzyme. researchgate.net For instance, some hybrid pyrazole analogues showed potent selective inhibition of the COX-2 isoform. researchgate.net The development of dual inhibitors, targeting both COX-2 and 5-lipoxygenase (5-LOX), is an emerging strategy to provide anti-inflammatory effects with reduced side effects, as inhibiting the COX pathway can lead to an overproduction of leukotrienes via the LOX pathway. nih.govnih.gov

Interactive Data Table: COX Inhibition by Pyrazole Derivatives

| Compound Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| Hybrid Pyrazole Analogues (5a-u) | 45.23 - 204.51 | 1.79 - 9.63 | Up to >100 for some compounds | researchgate.net |

| N-hydroxyurea derivatives | >100 (weak inhibition) | 36.18 - 83.42 | Selective for COX-2 | nih.gov |

Carbonic Anhydrase (CA) IX: The tumor-associated carbonic anhydrase IX (CA IX) is a transmembrane enzyme that regulates intracellular and extracellular pH in hypoxic (low oxygen) tumor environments, promoting cancer cell survival and proliferation. mdpi.comnih.gov Its inhibition is a key strategy in anticancer research. A series of novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides, which are structurally related to the subject compound, were synthesized and evaluated as inhibitors of several human (h) CA isoforms. nih.gov Certain compounds in this series were found to be selective inhibitors of the cancer-related hCA IX and hCA XII isoenzymes over the cytosolic, off-target hCA I and hCA II. nih.gov For example, pyrazole-based benzene (B151609) sulfonamides have demonstrated potent inhibition of hCA IX, with some molecules showing IC₅₀ values in the submicromolar range. rsc.org The mechanism of action involves the sulfonamide moiety binding to the zinc ion in the enzyme's active site, a classic interaction for CA inhibitors. rsc.org This inhibition can disrupt pH regulation in cancer cells, leading to apoptosis. mdpi.com

Interactive Data Table: Carbonic Anhydrase Inhibition by Pyrazole-based Sulfonamides

| Compound | Target Isozyme | Inhibition (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Compound 4j | hCA IX | 0.15 ± 0.07 µM (IC₅₀) | rsc.org |

| Compound 4g | hCA XII | 0.12 ± 0.07 µM (IC₅₀) | rsc.org |

| Compound 4k | hCA II | 0.24 ± 0.18 µM (IC₅₀) | rsc.org |

| Compound AC2 | hCA IX | Selective Inhibitor | nih.gov |

Phospholipase A2 (PLA2): Intracellular phospholipase A2 (PLA2) enzymes hydrolyze membrane phospholipids (B1166683) to produce fatty acids, such as arachidonic acid, and lysophospholipids. nih.gov These products can act as second messengers or be further metabolized into potent inflammatory mediators like eicosanoids. nih.govnih.gov Elevated PLA2 activity is associated with neurological disorders involving inflammation and oxidative stress, such as ischemia and Alzheimer's disease. nih.gov While the use of specific PLA2 inhibitors is an area of active investigation, general inhibitors have shown some effectiveness in animal models. nih.gov The inhibition of PLA2 represents a potential therapeutic avenue, as it acts upstream of both the cyclooxygenase and lipoxygenase inflammatory pathways. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in all organisms, catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential step in the synthesis of thymidylate and ultimately DNA. nih.gov Inhibition of DHFR leads to a "thymineless death" and is a validated strategy for antimicrobial and anticancer therapies. nih.gov Novel series of pyrazole analogues have been designed and shown to be potent DHFR inhibitors, with some derivatives exhibiting inhibitory activity comparable to or better than the established drug methotrexate. nih.gov Molecular docking studies confirm that pyrazole derivatives can fit effectively into the active site of DHFR, making them promising leads for further development. nih.gov

Interactive Data Table: DHFR Inhibition by Pyrazole Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazole-benzenesulphonamide hybrid (3a) | DHFR | 0.11 ± 1.05 | nih.gov |

| Pyrazolopyridazine-benzenesulphonamide hybrid (6a) | DHFR | 0.09 ± 0.91 | nih.gov |

| Methotrexate (Reference) | DHFR | 0.14 ± 1.25 | nih.gov |

Receptor Binding and Modulation at the Molecular Level (e.g., Cannabinoid-1 Receptor)

The pyrazole scaffold is a key feature of molecules designed to interact with G-protein coupled receptors, most notably the cannabinoid-1 (CB1) receptor.

Cannabinoid-1 (CB1) Receptor: The CB1 receptor, primarily found in the brain, is a target for treating various conditions. Pyrazole derivatives have been instrumental in the development of potent and specific CB1 receptor antagonists. nih.gov The well-known antagonist SR141716A (Rimonabant) is a biarylpyrazole that served as a lead compound for extensive structure-activity relationship (SAR) studies. nih.govnih.gov These studies revealed that for potent and selective CB1 antagonistic activity, key structural features include a para-substituted phenyl ring at the pyrazole's 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. nih.gov Molecular modeling of potent 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides has provided insight into the binding mechanism. elsevierpure.com These studies showed that the carbonyl oxygen of the carboxamide group forms a crucial hydrogen bond with the residue K3.28(192) in the receptor's inactive state, which is proposed to account for the high affinity and inverse agonist activity observed in some derivatives. elsevierpure.com

Interactive Data Table: CB1 Receptor Binding by Pyrazole Derivatives

| Compound | Binding Affinity (Kᵢ) | Activity (cAMP assay) | Key Molecular Interaction | Reference |

|---|---|---|---|---|

| Derivative 30 (1-phenyl-5-(1H-pyrrol-1-yl)pyrazole) | 5.6 nM (hCB1) | Inverse agonist (EC₅₀ ~1 nM) | H-bond with K3.28(192) | elsevierpure.com |

| Derivative 26 (1-phenyl-5-(1H-pyrrol-1-yl)pyrazole) | Selective for hCB1 (Ki (CB2)/Ki (CB1) = 140.7) | Inverse agonist | H-bond with K3.28(192) | elsevierpure.com |

Cellular Target Identification and Intracellular Pathway Modulation

Beyond direct enzyme or receptor interactions, pyrazole-based compounds have been shown to modulate specific intracellular signaling pathways, affecting cell fate and function.

Jak/Stat Pathway: The Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway is a critical signaling cascade involved in cell proliferation and hematopoiesis. The discovery of a Jak2 gain-of-function mutation highlighted it as a therapeutic target. nih.gov A series of pyrazol-3-yl pyrimidin-4-amines led to the identification of AZD1480, a potent inhibitor of Jak2. nih.gov This compound was shown to inhibit Jak2-dependent signaling and the proliferation of cell lines carrying the mutation, demonstrating clear modulation of this intracellular pathway. nih.gov

Mitochondrial Pyruvate (B1213749) Carrier (MPC): The MPC is a crucial transporter that controls the entry of pyruvate into the mitochondria, a central point in cellular metabolism. nih.gov Inhibition of the MPC has shown therapeutic potential in metabolic diseases and some cancers. Pyrazole-based compounds have been identified as inhibitors of the MPC, demonstrating that this scaffold can be used to target and modulate fundamental cellular metabolic processes. nih.gov

Other Kinase and Cellular Pathways: The pyrazole scaffold is versatile, with derivatives being studied for the inhibition of various other kinases involved in cancer progression, such as Src, p38-MAPK, and TrKa. nih.gov Specifically, 5-aminopyrazoles have been investigated as inhibitors of p38 MAPK and Bruton's tyrosine kinase (BTK), further highlighting the ability of this chemical class to modulate key intracellular pathways. nih.gov

Antioxidant and Radical Scavenging Mechanisms

Pyrazole derivatives have demonstrated significant potential as antioxidants, acting through various mechanisms to counteract oxidative stress.

The antioxidant activity of some pyrazoles is attributed to the hydrogen atom on the pyrazole ring's nitrogen (NH proton). nih.gov These compounds can act as free radical scavengers, preventing oxidative damage. The activity of pyrazole derivatives has been evaluated using several in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov For instance, certain 1,5-diarylpyrazoles and 3,5-diarylpyrazoles have shown potent radical scavenging activity. nih.gov Edaravone, a pyrazole-based drug, is a novel antioxidant used to protect against the effects of cerebral infarction. nih.gov Furthermore, some 5-aminopyrazole derivatives have been shown to remarkably inhibit the production of reactive oxygen species (ROS) in human platelets, indicating a direct effect on cellular oxidative processes. nih.gov

Anti-Inflammatory (Mechanistic, Non-Clinical) and Antimicrobial Mechanism Studies

The anti-inflammatory and antimicrobial activities of pyrazoles are often linked to the enzyme inhibition mechanisms previously discussed.

Anti-Inflammatory Mechanisms: The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of COX and/or LOX enzymes, which reduces the production of pro-inflammatory prostaglandins and leukotrienes. nih.govnih.gov In vivo studies using the carrageenan-induced paw edema model in rats have confirmed the anti-inflammatory properties of newly synthesized pyrazoles, with some compounds showing efficacy comparable to the standard drug indomethacin. cu.edu.eg Beyond prostanoid synthesis, some pyrazole derivatives have also been shown to significantly suppress the increase in nitric oxide (NO) levels, another key mediator in the inflammatory process. researchgate.net

Antimicrobial Mechanisms: Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity through various mechanisms. nih.gov The inhibition of DHFR is a key mechanism for the anti-leishmanial and antibacterial effects of some pyrazoles. nih.gov Another identified mechanism involves the inhibition of carbonic anhydrases in microbes. nih.gov Since balancing the equilibrium between carbon dioxide and bicarbonate is essential for microbial metabolism, CA inhibitors can disrupt this process. nih.gov Additionally, docking studies on 1,3,5-trisubstituted pyrazoles suggest that they may exert their antimicrobial effect by binding to and inhibiting the GlcN-6-P enzyme, which is crucial for bacterial cell wall synthesis. Studies on compounds structurally related to the thiophene-pyrazole core, such as 5-(2-thienyl)-1,2,4-triazoles, have also confirmed antimicrobial activity. mdpi.com

Interactive Data Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound Series | Organism | Activity (MIC, µg/mL) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines (6, 9a, 10a) | Gram-positive & Gram-negative isolates | 0.062 - 0.50 | Carbonic Anhydrase Inhibition | nih.gov |

| 1,3,5-trisubstituted pyrazole (2d) | E. coli, P. aeruginosa, S. aureus, B. subtilis | Active at 10 & 100 mg/mL (qualitative) | GlcN-6-P Inhibition | |

| Pyrazole-benzenesulphonamide hybrids | Various bacteria & fungi | Broad spectrum activity | DHFR Inhibition | nih.gov |

Neuroprotective Activity and Mechanisms

The diverse biological activities of pyrazoles extend to potential neuroprotective effects, targeting mechanisms underlying neurodegeneration.

Neurodegenerative disorders are often associated with inflammation and oxidative stress. nih.gov The ability of pyrazole derivatives to act as inhibitors of enzymes like phospholipase A2 (PLA2) suggests a potential neuroprotective role by mitigating inflammatory cascades in the brain. nih.gov Similarly, the antioxidant and radical scavenging properties of pyrazoles can help protect neurons from oxidative damage, a common factor in diseases like Alzheimer's and Parkinson's. nih.gov A more specific mechanism involves the modulation of cellular metabolism. Pyrazole-based inhibitors of the mitochondrial pyruvate carrier (MPC) have been shown to have beneficial effects in models of neurodegeneration, indicating that regulating mitochondrial function is a viable neuroprotective strategy for this class of compounds. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

Impact of Positional Isomerism and Substituent Effects on Bioactivity

The substitution pattern on the pyrazole ring is a key determinant of biological activity. In the context of pyrazole-based cannabinoid receptor 1 (CB1) antagonists, where the 5-aryl-1H-pyrazole is a common motif, specific structural requirements have been identified for potent and selective activity. These generally include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. elsevierpure.comnih.gov

When the 5-phenyl ring is replaced by a 5-chloro-2-thienyl group, the influence of substituents at other positions remains critical.

N1-Position Substituents: The substituent at the N1 position of the pyrazole ring significantly impacts the compound's interaction with its biological target. For instance, in a series of pyrazole-based CB1 antagonists, an N1-2,4-dichlorophenyl group was found to be optimal for high affinity. nih.gov The introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N1-position of 3,5-diphenylpyrazole (B73989) led to a decrease in activity against meprin α and β, suggesting that the nature and size of the N1-substituent are crucial for specific receptor interactions.

C3-Position Substituents: The C3-position of the pyrazole ring is another critical site for modification. In many bioactive pyrazoles, this position is occupied by a carboxamide group, which is essential for potent CB1 receptor antagonism. elsevierpure.comnih.gov The nature of the amide substituent can be varied to fine-tune activity.

C4-Position Substituents: While often unsubstituted, modifications at the C4-position can also modulate bioactivity. For example, the introduction of a methyl group at this position has been explored in the development of CB1 antagonists. elsevierpure.com

The position of the chloro substituent on the thienyl ring also plays a role. While the 5-chloro isomer is commonly studied, the bioactivity of other isomers, such as those with the chloro group at the 3- or 4-position of the thiophene (B33073) ring, would likely differ due to altered electronic and steric properties.

The following table summarizes the general effects of substituents on the bioactivity of 5-aryl-pyrazole derivatives, which can be extrapolated to the this compound scaffold.

| Position | Substituent | General Effect on Bioactivity (in CB1 Antagonists) |

| N1 | 2,4-Dichlorophenyl | Often optimal for high affinity nih.gov |

| Methyl/Phenyl | Can decrease activity depending on the target | |

| C3 | Carboxamido (e.g., piperidinyl carboxamide) | Generally required for potent activity elsevierpure.comnih.gov |

| C5 | para-Substituted Phenyl/5-Chloro-2-thienyl | Essential for binding; nature of substituent influences potency elsevierpure.comnih.gov |

| C4 | Methyl | Can be tolerated and may modulate activity elsevierpure.com |

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosterism, the replacement of a chemical moiety with another that retains similar physical and chemical properties, is a widely used strategy in drug design. In the context of this compound, bioisosteric replacements can be considered for both the pyrazole core and its substituents.

A key example is the replacement of the 5-aryl group of the well-known CB1 antagonist rimonabant (B1662492) with a 2-thienyl moiety. nih.gov This substitution was found to be viable, leading to a novel class of potent CB1 receptor antagonists. nih.gov Further modifications, such as the introduction of an alkynyl unit at the 5-position of the thienyl ring, resulted in highly potent and selective antagonists. nih.gov This suggests that the thienyl ring serves as an effective bioisostere for the phenyl ring, likely by maintaining key hydrophobic and aromatic interactions within the receptor's binding site.

The pyrazole ring itself can also be replaced by other five-membered heterocycles. Studies have explored the replacement of the pyrazole core in rimonabant with thiazole, triazole, and imidazole (B134444) moieties. nih.gov These analogues often retain CB1 antagonistic activity, demonstrating that these heterocycles can act as bioisosteres for the pyrazole ring. The mechanistic implication is that the relative orientation of the key substituents (at the equivalent of the 1, 3, and 5-positions) is crucial for maintaining the necessary pharmacophore for receptor binding.

The table below illustrates some bioisosteric replacements investigated in the broader class of diarylpyrazole CB1 antagonists.

| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Mechanistic Implication |

| 5-(4-Chlorophenyl) | 5-(5-Alkynyl-2-thienyl) | 5-(Thienyl)pyrazole derivatives | Thienyl ring maintains necessary hydrophobic/aromatic interactions. Alkynyl group may access an additional binding pocket. nih.gov |

| Pyrazole Ring | Thiazole, Triazole, Imidazole | Thiazole, triazole, and imidazole derivatives | These heterocycles can mimic the spatial arrangement of key pharmacophoric features of the pyrazole scaffold. nih.gov |

| C3-Carboxamide | 5-Alkyl Oxadiazole | 3-(Oxadiazolyl)pyrazole derivatives | The oxadiazole ring can act as a bioisostere for the carboxamide group, likely by mimicking its hydrogen bonding and electronic properties. |

Conformation-Activity Relationships and Steric Factors

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. For this compound derivatives, the relative orientation of the pyrazole and thienyl rings, as well as the conformation of substituents, can significantly influence bioactivity.

Molecular modeling studies on diarylpyrazole CB1 antagonists have suggested the existence of a deep and flat crevice in the binding site, surrounded by hydrophobic and aromatic residues. The planarity of the diarylpyrazole system is thought to be important for optimal fitting into this crevice. The dihedral angle between the pyrazole and the 5-aryl ring is a key conformational parameter.

Steric factors also play a crucial role. The size and shape of substituents can either enhance or hinder binding. For instance, while a para-substituent on the 5-phenyl ring is generally favorable in CB1 antagonists, bulky ortho-substituents can lead to a loss of activity due to steric clashes with the receptor. nih.gov Similarly, the nature of the substituent at the N1-position must be sterically compatible with the binding pocket.

The interplay between conformational flexibility and steric hindrance dictates the molecule's ability to adopt the bioactive conformation required for receptor binding.

Emerging Research Directions and Non Clinical Applications

Agrochemical Potential: Mechanistic Basis for Insecticidal, Herbicidal, and Fungicidal Action

The unique arrangement of the pyrazole (B372694) and thiophene (B33073) rings in 5-(5-Chloro-2-thienyl)-1H-pyrazole and its derivatives forms the basis for their broad-spectrum agrochemical potential. The mechanisms underlying their insecticidal, herbicidal, and fungicidal activities are subjects of ongoing research.

Derivatives of pyrazole have demonstrated notable insecticidal properties. For instance, certain 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and tested for their effectiveness against pests like Aphis fabae. researchgate.net One particular compound showed 85.7% mortality at a low concentration, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net The insecticidal action of pyrazole derivatives is often attributed to their ability to act as inhibitors of crucial insect enzymes or receptors.

In the realm of herbicides, pyrazole derivatives have shown promise in controlling various weeds. nih.gov Studies on substituted phenylpyrazole derivatives have reported over 90% herbicidal activity against weeds like Abutilon theophrasti. nih.gov The herbicidal mechanism of these compounds is thought to involve the disruption of essential plant biochemical pathways. The structural features, such as the substituents on the pyrazole and phenyl rings, play a crucial role in determining the herbicidal potency and selectivity. nih.gov

Furthermore, the fungicidal potential of pyrazole-thiophene hybrids is an active area of investigation. researchgate.netnih.gov The combination of these two heterocyclic moieties can lead to compounds with enhanced antifungal activity. rsc.org The mechanism of action is likely related to the inhibition of fungal growth and development by interfering with vital cellular processes.

| Activity | Target Organism/Weed | Key Findings |

| Insecticidal | Aphis fabae | A 1H-pyrazole-5-carboxylic acid derivative demonstrated 85.7% mortality at 12.5 mg/L. researchgate.net |

| Herbicidal | Abutilon theophrasti | Substituted phenylpyrazole derivatives showed over 90% activity at 150 g a.i./hm². nih.gov |

| Fungicidal | Various fungal strains | Pyrazole-thiophene hybrids exhibit promising antifungal properties. researchgate.netnih.govrsc.org |

Role in Fine Chemical Synthesis as Advanced Intermediates

The chemical structure of this compound makes it a valuable building block, or intermediate, in the synthesis of more complex molecules. researchgate.netresearchgate.netbeilstein-journals.org Its pyrazole and thiophene rings can be readily functionalized, allowing for the creation of a diverse range of derivatives with specific properties. mdpi.com

The synthesis of this compound and its analogs often involves cyclocondensation reactions. mdpi.com For example, thiophene-appended pyrazoles can be synthesized through the reaction of chalcones with aryl hydrazine (B178648) hydrochlorides. researchgate.net The reactivity of the chloro-substituent and the hydrogen on the pyrazole nitrogen provides sites for further chemical modifications. For instance, the chlorine atom can be replaced through nucleophilic substitution reactions, and the nitrogen can be alkylated or arylated. evitachem.com

These synthetic strategies enable the incorporation of the this compound scaffold into larger, more complex molecular frameworks. This versatility is crucial for developing new pharmaceuticals, agrochemicals, and materials with tailored functions. researchgate.netmdpi.com The ability to systematically modify the structure allows for the fine-tuning of its biological and physical properties.

Applications in Material Science: Ligands for Coordination Chemistry and Supramolecular Assemblies

The nitrogen atoms in the pyrazole ring of this compound and its derivatives make them excellent ligands for coordinating with metal ions. researchgate.netresearchgate.net This property has led to their use in the field of material science, particularly in the development of coordination complexes and supramolecular assemblies. researchgate.net

Pyrazole-based ligands can form a variety of coordination complexes with different metal ions, resulting in diverse geometries and nuclearities. researchgate.netuab.cat The specific coordination mode depends on the substituents on the pyrazole ring and the nature of the metal ion. researchgate.net These metal complexes can exhibit interesting magnetic, optical, and catalytic properties, making them suitable for applications in areas such as molecular magnetism, sensing, and catalysis.

Furthermore, the ability of these molecules to form hydrogen bonds and other non-covalent interactions allows for the construction of intricate supramolecular assemblies. nih.govresearchgate.net These organized structures can have unique properties that are not present in the individual molecules. The self-assembly process can be influenced by factors such as the solvent and the presence of specific functional groups on the pyrazole-thiophene scaffold.

| Application Area | Key Features | Potential Uses |

| Coordination Chemistry | Forms stable complexes with various metal ions. researchgate.netresearchgate.net | Catalysis, molecular magnetism, sensors. |

| Supramolecular Assemblies | Can form organized structures through non-covalent interactions. nih.govresearchgate.net | Functional materials, host-guest chemistry. |

Future Perspectives in Chemical Biology and Mechanistic Medicinal Chemistry

The diverse biological activities and synthetic accessibility of pyrazole and thiophene derivatives, including this compound, position them as promising scaffolds for future research in chemical biology and medicinal chemistry. nih.govnih.govnih.gov

In chemical biology, these compounds can be used as molecular probes to study biological processes. By designing and synthesizing derivatives with specific properties, researchers can investigate the function of enzymes and receptors, and elucidate complex biological pathways. The ability to introduce functional groups for labeling or affinity-based pulldowns further enhances their utility as chemical tools.

From a medicinal chemistry perspective, the pyrazole-thiophene core represents a "privileged scaffold," meaning it can serve as a foundation for the development of new therapeutic agents targeting a wide range of diseases. globalresearchonline.netmdpi.com Future work will likely focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov A deeper understanding of their mechanism of action at the molecular level will be crucial for the rational design of next-generation drugs. youtube.com The exploration of novel synthetic methodologies will also play a key role in expanding the chemical space of pyrazole-thiophene derivatives available for biological screening. acs.orgnih.gov

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-(5-Chloro-2-thienyl)-1H-pyrazole, and how can regioselectivity be controlled?

- Methodology : The compound can be synthesized via cyclization of dichlorovinyl ketones derived from vinylidene chloride and acyl chlorides (Scheme 2 in ). Regioselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature) and substituent effects on the thiophene ring. For functionalized pyrazoles, N-tosylhydrazones have been used to achieve regioselective synthesis ().

- Key Tools : Monitor reaction progress using -NMR to track intermediate formation and confirm regiochemistry via X-ray crystallography ( ).

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Combine chromatographic techniques (HPLC, TLC) with spectroscopic analysis:

- IR Spectroscopy : Identify characteristic N–H stretching (~3200 cm) and C–Cl vibrations (~700 cm) ( ).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns ( ).

- Elemental Analysis : Validate empirical formula (e.g., CHClNS) with <0.3% deviation ( ).

Advanced Research Questions

Q. How do tautomeric equilibria and hydrogen-bonding networks influence the crystallographic behavior of this compound?

- Structural Insights : Pyrazole derivatives often exhibit tautomerism (e.g., N–H proton exchange between pyrazole nitrogens), which can lead to co-crystallization of multiple tautomers ( ). For this compound, hydrogen-bonding motifs (e.g., N–H⋯N or N–H⋯S interactions) stabilize specific tautomeric forms.

- Experimental Design : Use low-temperature X-ray crystallography to resolve tautomeric populations. Analyze hydrogen-bonding patterns using graph-set notation ( ). Refinement software like SHELXL ( ) is critical for modeling disorder in asymmetric units.

Q. What challenges arise in correlating computational models with experimental data for this compound’s electronic properties?

- Data Contradictions : Discrepancies may occur between DFT-predicted dipole moments and experimental values due to solvent effects or crystal packing forces. For example, the electron-withdrawing Cl and thiophene groups alter charge distribution, affecting reactivity in cross-coupling reactions ( ).

- Mitigation Strategies : Validate computational models with UV-Vis spectroscopy (for π→π* transitions) and cyclic voltammetry (redox potentials). Compare experimental vs. calculated Hirshfeld surfaces to assess intermolecular interactions ( ).

Q. How does the substitution pattern on the thiophene ring affect biological activity in pyrazole derivatives?

- Structure-Activity Relationship (SAR) : The 5-chloro-2-thienyl group enhances lipophilicity, potentially improving membrane permeability. Analogues with methoxy or trifluoromethyl substituents show varied inhibitory effects against enzymes like carbonic anhydrase ( ).

- Experimental Validation : Perform enzyme inhibition assays (e.g., IC measurements) and correlate results with Hammett σ constants to quantify electronic effects ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。